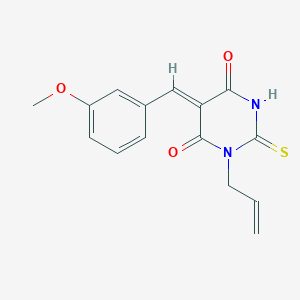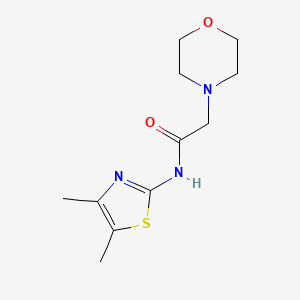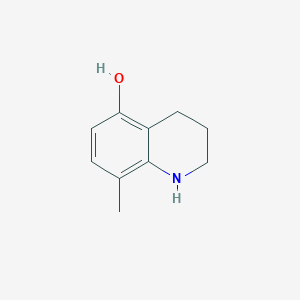
1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "thio-barbituric acid" and is a derivative of barbituric acid.
Wirkmechanismus
The mechanism of action of 1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms in the cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for crop protection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its diverse range of biological activities. This compound can be used to study various signaling pathways in the cells and its potential applications in medicine, agriculture, and material science. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One of the areas of research is the development of new synthetic routes to improve the yield and purity of the compound. Another area of research is the study of the structure-activity relationship of this compound to identify more potent analogs with improved biological activities. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in medicine, agriculture, and material science.
Synthesemethoden
The synthesis of 1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a multistep process that involves the condensation of barbituric acid with 3-methoxybenzaldehyde in the presence of a catalyst such as piperidine. The resulting product is then treated with allyl bromide to obtain the final product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-allyl-5-(3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for crop protection. In material science, this compound has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-3-7-17-14(19)12(13(18)16-15(17)21)9-10-5-4-6-11(8-10)20-2/h3-6,8-9H,1,7H2,2H3,(H,16,18,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKYNPKRWBYRMV-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)

![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)

![methyl 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5780910.png)

![2,5,6-trimethyl-3-[(2-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5780928.png)